1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 957483-76-0
VCID: VC2185910
InChI: InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
SMILES: CCCCN1C(=C(C(=N1)C)C=O)C
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 957483-76-0

Cat. No.: VC2185910

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde - 957483-76-0

Specification

CAS No. 957483-76-0
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 1-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
Standard InChI Key NFYDOXTUOFDYPA-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C(=N1)C)C=O)C
Canonical SMILES CCCCN1C(=C(C(=N1)C)C=O)C

Introduction

Chemical Identity and Properties

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde represents an important class of substituted pyrazole derivatives containing an aldehyde functional group. The compound's structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5, a butyl chain attached to the nitrogen at position 1, and an aldehyde group at position 4.

The chemical is characterized by several key identifiers and properties that facilitate its recognition and utilization in research settings. Its molecular formula is C10H16N2O with a molecular weight of 180.25 g/mol. The compound is registered under CAS number 957483-76-0, which serves as its unique identifier in chemical databases and literature.

Structural Information

The compound's structural details can be represented through various notations used in chemical informatics. Its standard InChI (International Chemical Identifier) is InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3, which provides a standardized method for encoding the molecular structure. The corresponding InChIKey is NFYDOXTUOFDYPA-UHFFFAOYSA-N, offering a fixed-length condensed digital representation of the compound.

In terms of molecular representation, the SMILES notation (CCCCN1C(=C(C(=N1)C)C=O)C) provides another way to encode the compound's structure in a line notation format that is widely used in computational chemistry and cheminformatics.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

PropertyValue
CAS Number957483-76-0
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
IUPAC Name1-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Standard InChIInChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
Standard InChIKeyNFYDOXTUOFDYPA-UHFFFAOYSA-N
SMILESCCCCN1C(=C(C(=N1)C)C=O)C
PubChem Compound ID3159588

The compound's physical properties include the presence of an aldehyde group that contributes to its reactivity, making it valuable in various synthetic applications. The butyl chain at position 1 enhances the compound's lipophilicity compared to unsubstituted or smaller alkyl-substituted analogs, potentially affecting its solubility and membrane permeability characteristics.

Synthesis Methods

The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several strategic approaches, each with its advantages depending on the starting materials available and the desired scale of production.

Multicomponent Approach

One effective synthetic route involves a multicomponent reaction approach. This method typically begins with appropriate starting materials that can form the pyrazole core structure while incorporating the necessary functional groups. The multicomponent approach offers advantages in terms of reaction efficiency and atom economy, as it minimizes the number of separate reaction steps required.

Functionalization of Pyrazole Core

Another common synthetic strategy involves the initial formation of the 1-butyl-3,5-dimethyl-1H-pyrazole core structure, followed by selective functionalization at the 4-position to introduce the carbaldehyde group. This approach often requires regioselective formylation techniques such as Vilsmeier-Haack reaction conditions or alternative aldehyde-introducing methodologies.

The parent compound, 1-Butyl-3,5-dimethyl-1H-pyrazole, has been documented in chemical literature since at least 1955, as referenced in works by Buechi et al. in Helvetica Chimica Acta . This historical context provides valuable insight into the development of synthetic methodologies for these types of pyrazole derivatives.

Recent Synthetic Advances

More recent literature, such as work by Schneider, Prevost, Gobin, and Legault published in Organic Letters (2014), suggests ongoing interest in the chemistry of butyl-substituted dimethylpyrazoles . These advances potentially offer improved synthetic routes with enhanced yields, selectivity, or environmental compatibility.

Applications and Biological Activities

Pyrazole derivatives, including 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, have demonstrated versatility across multiple research domains and potential applications.

Chemical Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly due to the reactive aldehyde group that can participate in numerous transformations, including:

  • Condensation reactions with amines to form imines

  • Wittig and related olefination reactions

  • Reductive amination procedures

  • Aldol and related carbonyl addition reactions

  • Reduction to corresponding alcohols

These transformations allow the compound to serve as a precursor to more complex structures with potential applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Understanding 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in relation to structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Relationship to Parent Pyrazole

The parent compound, 1-Butyl-3,5-dimethyl-1H-pyrazole (CAS: 2655-37-0), lacks the carbaldehyde group at position 4 . This structural difference significantly impacts the compound's reactivity profile and potential applications:

  • The parent compound has a molecular formula of C9H16N2 and a lower molecular weight of 152.237 g/mol .

  • Without the aldehyde group, the parent compound lacks the reactive carbonyl functionality that makes the carbaldehyde derivative valuable as a synthetic intermediate.

  • The parent compound likely exhibits different physical properties, including solubility, melting point, and biological activity profile.

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